4-(4-Ethoxyphenyl)cyclohexanone
Overview
Description
4-(4-Ethoxyphenyl)cyclohexanone is an organic compound with the molecular formula C14H18O2. It is a cyclohexanone derivative where the cyclohexane ring is substituted with a 4-ethoxyphenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
The primary targets of 4-(4-Ethoxyphenyl)cyclohexanone are currently unknown
Pharmacokinetics
Based on its physicochemical properties, it is predicted to have high gi absorption and bbb permeability . It is also predicted to be a CYP1A2 and CYP2D6 inhibitor . These properties could impact its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interactions with its targets. Specific information on how these factors influence the action of this compound is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethoxyphenyl)cyclohexanone typically involves the reaction of 4-hydroxyphenylcyclohexanone with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone at elevated temperatures to facilitate the formation of the ethoxy group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethoxyphenyl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-(4-Ethoxyphenyl)cyclohexanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the production of materials and chemicals with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methoxyphenyl)cyclohexanone
- 4-(4-Propoxyphenyl)cyclohexanone
- 4-(4-Chlorophenyl)cyclohexanone
- 4-(4-Bromophenyl)cyclohexanone
Uniqueness
4-(4-Ethoxyphenyl)cyclohexanone is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different substituents, it may exhibit distinct properties and applications .
Properties
IUPAC Name |
4-(4-ethoxyphenyl)cyclohexan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-2-16-14-9-5-12(6-10-14)11-3-7-13(15)8-4-11/h5-6,9-11H,2-4,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGMDGDDOADTCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CCC(=O)CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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